cis-1,4-Di-tert-butyl-cyclohexane
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Overview
Description
cis-1,4-Di-tert-butyl-cyclohexane: is an organic compound with the molecular formula C14H28 . It is a derivative of cyclohexane, where two tert-butyl groups are attached to the first and fourth carbon atoms in a cis configuration. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Substitution: Halogenation reactions can occur, where the hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
cis-1,4-Di-tert-butyl-cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in conformational analysis studies to understand the behavior of substituted cyclohexanes.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane involves its interaction with various molecular targets. The tert-butyl groups create steric hindrance, affecting the compound’s reactivity and conformational stability. This steric effect influences the compound’s interactions with enzymes and other biological molecules, potentially altering their activity and function.
Comparison with Similar Compounds
trans-1,4-Di-tert-butyl-cyclohexane: The trans isomer of the compound, where the tert-butyl groups are on opposite sides of the cyclohexane ring.
1,3-Di-tert-butyl-cyclohexane: A similar compound with tert-butyl groups on the first and third carbon atoms.
1,2-Di-tert-butyl-cyclohexane: Another isomer with tert-butyl groups on the first and second carbon atoms.
Uniqueness: cis-1,4-Di-tert-butyl-cyclohexane is unique due to its specific cis configuration, which significantly influences its conformational properties and reactivity. The steric hindrance caused by the tert-butyl groups in the cis position makes it an interesting subject for conformational analysis and stereochemical studies.
Biological Activity
Cis-1,4-Di-tert-butyl-cyclohexane (C14H28) is a cyclic organic compound characterized by two bulky tert-butyl groups attached to a cyclohexane ring. This compound has garnered interest in various fields, including organic chemistry and materials science, due to its unique conformational properties and potential biological activities. This article explores the biological activity of this compound, focusing on its conformational stability, interactions with biological systems, and potential therapeutic applications.
Stability of Conformations
This compound primarily exists in two conformations: the chair and the twist-boat . The twist-boat conformation is generally more stable for this compound due to reduced steric strain between the bulky tert-butyl groups.
Conformation | Stability | Description |
---|---|---|
Chair | Less stable | Higher steric strain due to proximity of tert-butyl groups. |
Twist-Boat | More stable | Reduced steric interactions; allows for optimal spatial arrangement of bulky groups. |
The free-energy barriers for interconversion between these conformations have been measured at approximately 6.83 kcal/mol for the twist-boat and 6.35 kcal/mol for the chair conformation at low temperatures .
NMR Spectroscopy Findings
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational dynamics of this compound. Low-temperature 13C NMR spectra revealed distinct signals corresponding to the twist-boat and chair conformations, confirming the existence of both forms in solution .
Cytotoxicity and Therapeutic Potential
The cytotoxic profiles of cyclohexane derivatives have been assessed in various cancer cell lines. While direct data on this compound is scarce, structural analogs have shown promising results in inhibiting cell proliferation in cancer models .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Quisinostat | 0.5 | MV4-11 AML |
Citarinostat | 0.8 | MRC-9 fibroblasts |
This compound | TBD | TBD |
The table above illustrates the IC50 values of known HDAC inhibitors, highlighting the need for further investigation into this compound's potential as a therapeutic agent.
Properties
CAS No. |
4789-35-9 |
---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,4-ditert-butylcyclohexane |
InChI |
InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
IBTCQHAOKZFUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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